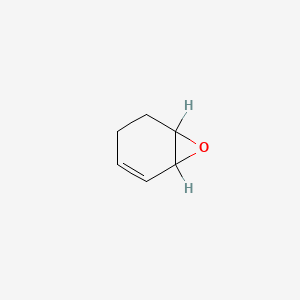

3,4-Epoxycyclohexene, (+-)-

描述

属性

CAS 编号 |

6705-51-7 |

|---|---|

分子式 |

C6H8O |

分子量 |

96.13 g/mol |

IUPAC 名称 |

(1S,6R)-7-oxabicyclo[4.1.0]hept-2-ene |

InChI |

InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1,3,5-6H,2,4H2/t5-,6+/m0/s1 |

InChI 键 |

ILSLNOWZSKKNJQ-NTSWFWBYSA-N |

手性 SMILES |

C1C[C@@H]2[C@@H](O2)C=C1 |

规范 SMILES |

C1CC2C(O2)C=C1 |

产品来源 |

United States |

Molecular Architecture and Stereochemical Considerations in 7 Oxabicyclo 4.1.0 Hept 2 Ene Systems

Elucidation of Bicyclic Framework: Oxirane and Cyclohexene (B86901) Moiety Interplay

The foundational structure of 7-oxabicyclo[4.1.0]hept-2-ene, also known as 3,4-epoxy-1-cyclohexene, consists of a cyclohexene ring fused with an oxirane (epoxide) ring. nih.gov This fusion of a three-membered oxygen-containing ring with a six-membered carbocycle creates a bicyclic system with significant chemical implications. evitachem.com The presence of the double bond within the cyclohexene moiety introduces a site of unsaturation, influencing the molecule's reactivity. ontosight.ai

The interplay between the strained oxirane ring and the cyclohexene ring is a key determinant of the compound's chemical behavior. The fusion of the small, rigid oxirane to the larger, more flexible cyclohexene ring introduces significant ring strain. smolecule.com This inherent strain is a driving force for various chemical transformations, particularly ring-opening reactions.

Derivatives of this core structure can exhibit varied functionalities. For instance, 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione incorporates two carbonyl groups, which are crucial for its biological activity. evitachem.com The location of the double bond also plays a role in the molecule's properties, with isomers like 7-oxabicyclo[4.1.0]hept-3-ene showing different reactivity due to variations in ring strain. The fundamental bicyclic framework serves as a versatile scaffold for the synthesis of more complex molecules. ontosight.ai

Strain Energy Analysis and Conformational Dynamics of the Bicyclic System

The strain within the bicyclo[4.1.0] system is notable; for instance, these systems exhibit high regioselectivity in ring-opening reactions due to this inherent strain. smolecule.com The strain in the oxirane ring of 7-oxabicyclo[4.1.0]hept-2,4-ene is significantly higher than in its saturated counterpart, with the double bonds contributing to this increase. aip.org

The conformational dynamics of the 7-oxabicyclo[4.1.0]hept-2-ene system are influenced by the rigid epoxide ring and the more flexible cyclohexene portion. In derivatives, the presence of substituents can lead to distinct conformational preferences. acs.org For example, studies on derivatives have shown the existence of slowly interconverting conformers at room temperature, which can be identified using techniques like NMR spectroscopy. acs.org The nature and bulkiness of these substituents, along with the rigidity of the epoxide ring, are major factors influencing the rotational energy barriers and conformational exchange processes. acs.org

Stereochemistry of 7-Oxabicyclo[4.1.0]hept-2-ene and its Derivatives

The structure of 7-oxabicyclo[4.1.0]hept-2-ene contains multiple stereocenters, leading to the possibility of various stereoisomers. The precise spatial arrangement of atoms is critical, particularly for derivatives with biological activity, making stereoselective synthesis a key area of research. The control of stereochemistry at the multiple chiral centers is a significant challenge in the synthesis of complex derivatives.

The absolute configuration of stereogenic centers in derivatives is often determined using techniques such as X-ray crystallography. researchgate.net For example, the stereochemistry of derivatives like (1R,2R,3S,6S)-7-Oxabicyclo[4.1.0]hept-4-ene-2,3-diol has been explicitly defined. ncats.io

The synthesis of specific stereoisomers often requires carefully designed synthetic routes. Epoxidation of a cyclohexene derivative, for instance, is a stereospecific reaction that directly influences the final stereochemistry of the resulting 7-oxabicyclo[4.1.0]heptene scaffold. The choice of starting materials and reagents is crucial for achieving the desired stereochemical outcome. smolecule.com The table below provides examples of derivatives with defined stereochemistry.

| Compound Name | Molecular Formula | Key Stereocenters |

| (1R,2R,3S,6S)-7-Oxabicyclo[4.1.0]hept-4-ene-2,3-diol | C₆H₈O₃ | 1R, 2R, 3S, 6S ncats.io |

| (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | C₁₄H₂₂O₄ | 1R, 5S, 6R smolecule.com |

| (1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester | C₁₃H₂₀O₄ | 1S, 5R, 6S |

| (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid methyl ester | Not specified | 1S, 5S, 6R |

Advanced Synthetic Methodologies for 7 Oxabicyclo 4.1.0 Hept 2 Ene and Its Analogs

Strategies for Constructing the 7-Oxabicyclo[4.1.0]hept-2-ene Core

The construction of the fused epoxide and cyclohexene (B86901) ring system can be achieved through several strategic approaches, primarily involving the formation of the bicyclic skeleton from acyclic precursors or the modification of existing cyclic systems.

Transition Metal-Catalyzed Cycloisomerization Approaches

Transition metal catalysis offers an efficient and atom-economical pathway to the oxabicyclic core through the cycloisomerization of acyclic enynes (molecules containing both an alkene and an alkyne). smolecule.comresearchgate.net This methodology facilitates the formation of complex bicyclic structures from simple starting materials in a single step. Various metal catalysts, including platinum, gold, and rhodium, have demonstrated high efficacy in these transformations. smolecule.comresearchgate.netacs.org

Platinum catalysts, such as platinum(II) chloride (PtCl₂) and platinum(IV) chloride (PtCl₄), are particularly effective in mediating the cycloisomerization of 1,6-enynes. smolecule.comresearchgate.net The reaction is believed to proceed through the formation of platinum-allene intermediates, leading to the desired 3-oxabicyclo[4.1.0]heptene derivatives. researchgate.netresearchgate.net Gold-catalyzed reactions, often employing gold(I) complexes, provide a complementary approach, activating the alkyne moiety towards intramolecular nucleophilic attack by the alkene. smolecule.com Rhodium(II) complexes have also been shown to catalyze the bicyclization of enynes to form bicyclo[4.1.0]heptene derivatives. acs.org

| Catalyst | Substrate Type | Product Type | Key Features |

| Platinum(II) chloride | 1,6-enynes | Oxabicycloheptenes | High enantiospecificity is maintained throughout the reaction. smolecule.com |

| Platinum(IV) chloride | Allyl propynyl ethers | 3-Oxabicyclo[4.1.0]hept-4-enes | Proceeds via proposed platinum-allene intermediates. researchgate.netresearchgate.net |

| Gold(I) complexes | 1,6-enynes, Alkyne alcohols | Oxabicycloheptenes, Cyclic ethers | Offers regioselective formation of the bicyclic system. smolecule.com |

| Rhodium(II) complexes | 1,6- and 1,7-enynes | Bicyclo[4.1.0]heptene derivatives | High catalytic activity for bicyclization. acs.org |

Catalytic Hydrogenation and Isomerization Pathways

Catalytic hydrogenation provides a method to access saturated or partially saturated analogs of 7-oxabicyclo[4.1.0]hept-2-ene. For instance, the hydrogenation of related cycloadducts under standard conditions can yield saturated 7-oxabicyclo[4.1.0]heptane derivatives. paris-saclay.fr This allows for the selective removal of double bonds within the carbocyclic ring, providing access to a different class of oxabicyclic compounds.

Isomerization reactions are also crucial in the synthesis of the 7-oxabicyclo[4.1.0]hept-2-ene core. In certain multi-step synthetic sequences, a bicyclic intermediate such as 1,4-dimethyl-7-oxabicyclo[2.2.1]hept-2-ene can be isomerized into an epoxide intermediate, 3,6-dimethyl-7-oxabicyclo[4.1.0]hept-2-ene. acs.org This transformation involves the migration of the oxygen atom to form the characteristic oxirane ring of the [4.1.0] system. acs.org

Epoxidation and Ring Closure Strategies for Oxabicyclic Analogs

A primary and direct method for constructing the 7-oxabicyclo[4.1.0]heptene scaffold is the epoxidation of a corresponding cyclohexene derivative. This reaction is stereospecific, meaning the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) are commonly employed for this transformation. paris-saclay.fr

Another powerful strategy involves intramolecular ring closure. For example, a chlorohydrin precursor can be treated with a base, such as sodium hydride (NaH), to induce an intramolecular Williamson ether synthesis, forming the epoxide ring and yielding the 7-oxabicyclo[4.1.0]heptene structure. mdpi.comresearchgate.net This method is particularly useful for creating specific stereoisomers when starting from a stereochemically defined chlorohydrin. mdpi.com

Stereoselective Synthesis of Chiral 7-Oxabicyclo[4.1.0]hept-2-ene Derivatives

The biological activity of many complex molecules derived from the 7-oxabicyclo[4.1.0]hept-2-ene core is highly dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods is a critical area of research.

Enantioselective synthesis often begins with a chiral starting material. For instance, the total synthesis of complex natural products has been achieved using a scalemic cis-1,2-dihydrocatechol to construct the bicyclic system with high stereocontrol. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Specific reaction conditions can also be tailored to achieve high stereoselectivity. One documented approach for the synthesis of (1S,5S,6R)-2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene involves the reaction of a diacetate precursor with sodium tert-butoxide. mdpi.comresearchgate.net An alternative method utilizes the reaction of the corresponding chlorohydrin with sodium hydride in dioxane, which also proceeds with a high degree of stereocontrol to give the target epoxide in good yield. mdpi.com The choice of reagents and reaction pathway is crucial for achieving the desired stereochemical outcome.

| Target Compound | Precursor | Reagents | Key Outcome |

| (+)-isoepiepoformin | Scalemic cis-1,2-dihydrocatechol | Multi-step synthesis | Stereocontrolled construction of the bicyclic system. |

| (1S,5S,6R)-4 | Chlorohydrin 7 | NaH in dioxane | Preparative yield of 63% for the target epoxide. mdpi.com |

| (1S,5S,6R)-4 | Diacetate 6 | Sodium tert-butoxide in toluene | Unexpected regio- and stereospecificity observed. mdpi.comresearchgate.net |

Multi-Step Synthesis of Functionalized 7-Oxabicyclo[4.1.0]hept-2-ene Systems

The 7-oxabicyclo[4.1.0]hept-2-ene scaffold serves as a key intermediate in the multi-step synthesis of highly functionalized and biologically significant molecules. Its structure allows for regio- and stereoselective ring-opening reactions, providing access to densely functionalized cyclohexenyl and cyclohexyl frameworks.

A prominent example is the use of 7-oxabicyclo[4.1.0]heptene derivatives as precursors in the synthesis of the anti-influenza drug oseltamivir (B103847). The synthesis of this complex antiviral agent relies on the controlled manipulation and ring-opening of the bicyclic epoxide intermediate. google.com

Furthermore, this bicyclic system is a building block in the total synthesis of natural products, such as epoxyquinols, which exhibit antibiotic and cytotoxic activities. The synthesis of homoconduritols and homoaminoconduritols has also been achieved through a series of reactions starting from 7-oxabicyclo[4.1.0]hept-3-ene, involving epoxidation, ring-opening with various nucleophiles, and catalytic hydrogenation. researchgate.net These syntheses highlight the versatility of the 7-oxabicyclo[4.1.0]heptene core in constructing diverse and complex molecular architectures.

Reaction Mechanisms and Reactivity Profiles of 7 Oxabicyclo 4.1.0 Hept 2 Ene

Ring-Opening Reactions: Mechanistic Pathways and Thermodynamic Driving Forces

The inherent strain in the fused oxirane ring of 7-Oxabicyclo[4.1.0]hept-2-ene is the principal driver for its ring-opening reactions. This strain energy is released upon cleavage of one of the C-O bonds of the epoxide, making such reactions thermodynamically favorable. These reactions can be initiated by either electrophiles (under acidic conditions) or nucleophiles (under basic or neutral conditions), leading to the formation of highly functionalized cyclohexene (B86901) derivatives.

Mechanistic Pathways:

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, forming a potent leaving group (a hydroxyl group) and activating the epoxide ring. A nucleophile then attacks one of the electrophilic carbon atoms of the epoxide. The regioselectivity of the attack depends on the reaction conditions. The mechanism is a hybrid between SN1 and SN2; the nucleophile attacks the more substituted carbon, and the reaction results in a trans-diaxial product. For example, acid-catalyzed hydrolysis yields a 1,2-diol with a trans stereochemical arrangement. libretexts.org

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons in an SN2-type mechanism. Due to steric hindrance, the attack typically occurs at the less substituted carbon atom. This process also results in a trans product, as the nucleophile attacks from the side opposite to the C-O bond being broken. libretexts.org

The thermodynamic favorability of these reactions is significant. For the saturated analogue, 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide), the enthalpy of polymerization, a process involving repeated ring-opening, has been measured to be -96.7 ± 1.5 kJ·mol⁻¹, highlighting the substantial energy released upon ring opening. researchgate.net This inherent reactivity allows for the introduction of a wide array of functional groups with a high degree of stereocontrol, making it a valuable intermediate in organic synthesis.

| Nucleophile | Conditions | Major Product Type | Stereochemistry |

|---|---|---|---|

| H₂O (Hydrolysis) | Acidic (e.g., H₂SO₄) | trans-Cyclohexene-1,2-diol | trans |

| ROH (Alcoholysis) | Acidic | trans-2-Alkoxycyclohexenol | trans |

| N₃⁻ (Azide) | Neutral/Heated | trans-2-Azidocyclohexenol | trans |

| RNH₂ (Amine) | Neutral/Heated | trans-2-(Alkylamino)cyclohexenol | trans |

Nucleophilic and Electrophilic Transformations in the Bicyclic Framework

Beyond ring-opening, the bicyclic framework of 7-Oxabicyclo[4.1.0]hept-2-ene is subject to both nucleophilic and electrophilic transformations at its two reactive sites.

Nucleophilic Transformations: As discussed, the primary site for nucleophilic attack is the epoxide ring. A variety of nucleophiles, including water, alcohols, amines, azides, and organometallic reagents like Grignard reagents, can open the ring to form functionalized cyclohexenols. libretexts.orgresearchgate.net The regioselectivity is dictated by the reaction conditions (acidic vs. basic) and the nature of the nucleophile.

Electrophilic Transformations: The carbon-carbon double bond in the cyclohexene ring is electron-rich and thus susceptible to attack by electrophiles. This reactivity is characteristic of alkenes. pearson.com In an electrophilic addition reaction, an electrophile attacks the π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile. openstax.orglibretexts.org For example, reaction with hydrogen halides (HX) would lead to the corresponding halohydrin. The presence of the adjacent epoxide ring can influence the stereochemical outcome of these additions.

Rearrangement Reactions and Isomerizations

7-Oxabicyclo[4.1.0]hept-2-ene and its precursors can undergo various rearrangement and isomerization reactions, often catalyzed by transition metals, to yield different cyclic and bicyclic structures. These reactions are powerful tools for constructing complex molecular architectures from simple starting materials.

A significant class of these reactions involves the cycloisomerization of 1,6-enynes catalyzed by soft, alkynophilic metals like platinum and gold. researchgate.net These reactions can be directed to form bicyclo[4.1.0]heptene derivatives. For instance, platinum tetrachloride (PtCl₄) catalyzes the cyclorearrangement of allyl propynyl ethers to produce 3-oxabicyclo[4.1.0]hept-4-enes. acs.org Similarly, gold(I) complexes are highly effective catalysts for the cycloisomerization of 1,6-enynes, proceeding through cyclopropyl gold(I) carbene-like intermediates to form the bicyclo[4.1.0]heptene skeleton. acs.orgnih.gov The specific reaction pathway and resulting product structure are highly dependent on the substitution pattern of the enyne precursor. acs.orgbeilstein-journals.org

Catalysis in 7-Oxabicyclo[4.1.0]hept-2-ene Chemistry: Metal Complex Interactions and Organocatalysis

Catalysis is central to controlling the reactivity of 7-Oxabicyclo[4.1.0]hept-2-ene and its precursors. Both metal complexes and, to a lesser extent, organocatalysts have been employed to achieve specific transformations.

Metal Complex Interactions: Transition metals, particularly platinum and gold, are widely used to catalyze rearrangements and cycloisomerizations. capes.gov.br The mechanism typically involves the coordination of the metal catalyst to the alkyne moiety of an enyne precursor, which activates it for nucleophilic attack by the tethered alkene. smolecule.com This intramolecular cyclization leads to the formation of the bicyclic framework.

Platinum Catalysis: Platinum complexes, such as PtCl₂ and PtCl₄, have been shown to be effective in catalyzing the cycloisomerization of 1,6-enynes to form oxabicyclo[4.1.0]heptene derivatives. nih.govresearchgate.net These reactions can be highly enantiospecific, allowing for the synthesis of enantioenriched cyclopropanes from chiral precursors. nih.gov

Gold Catalysis: Cationic gold(I) catalysts are particularly efficient for these transformations, often providing high yields and stereoselectivity under mild conditions. beilstein-journals.org The reaction proceeds via the activation of the alkyne by the gold(I) complex, followed by intramolecular attack of the alkene. acs.org

| Catalyst | Precursor Type | Product | Reference |

|---|---|---|---|

| PtCl₄ | Allyl propynyl ethers (1,6-enynes) | 3-Oxabicyclo[4.1.0]hept-4-enes | acs.orgbeilstein-journals.org |

| PtCl₂ | 1,6-Enynes | Oxabicyclo[4.1.0]heptene derivatives | nih.gov |

| (R)-MeOBIPHEP-(AuCl)₂ / AgOTf | Oxygen-tethered 1,6-enynes | Chiral Oxabicyclo[4.1.0]heptene derivatives | beilstein-journals.org |

Organocatalysis: While less explored for this specific bicyclic system, organocatalysis represents a growing field for related transformations. Organocatalysts can be used for asymmetric oxidations, including the epoxidation of cyclohexene derivatives to form the corresponding 7-oxabicyclo[4.1.0]heptane structure. uni-koeln.dersc.org For example, borinic acid has been investigated as a catalyst for the regioselective ring-opening of related epoxy alcohols, utilizing a catalytic tethering mechanism to deliver a nucleophile intramolecularly. scholaris.ca This suggests potential applications for organocatalysts in controlling the ring-opening reactions of 7-Oxabicyclo[4.1.0]hept-2-ene.

Influence of Substituent Effects on Reactivity and Selectivity

The presence of substituents on the 7-Oxabicyclo[4.1.0]hept-2-ene framework can significantly influence its reactivity and the selectivity of its transformations. Substituents can exert both electronic and steric effects.

Electronic Effects: Electron-donating groups can increase the nucleophilicity of the double bond, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups, such as a methyl group or a carboxylic acid, can decrease the electron density of the double bond, potentially making it less reactive to electrophilic attack but could also activate adjacent positions for nucleophilic attack. evitachem.comnih.gov For example, a radical-destabilizing sulfonyl group has been shown to influence rearrangement pathways in related bicyclic systems. chimia.ch

Steric Effects: The size and position of substituents can dictate the regioselectivity of ring-opening reactions. Bulky substituents can hinder the approach of a nucleophile to one of the epoxide carbons, thereby directing the attack to the more sterically accessible carbon. This is a key principle in achieving regioselective functionalization of the molecule. scholaris.ca

Studies on derivatives such as 2-methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene have shown that complex substitution patterns can be accommodated in synthetic routes, and these substituents will invariably affect the molecule's subsequent reactivity in ring-opening and rearrangement reactions. mdpi.com

Advanced Characterization and Computational Studies of 7 Oxabicyclo 4.1.0 Hept 2 Ene

Spectroscopic Methodologies for Structural Elucidation and Stereochemical Assignment

The definitive structure and stereochemistry of 7-oxabicyclo[4.1.0]hept-2-ene and its derivatives are established through a combination of sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of this class of compounds. Both ¹H and ¹³C NMR provide distinct signals that correspond to the protons and carbons within the bicyclic framework, allowing for detailed structural confirmation. evitachem.com For instance, in derivatives of 7-oxabicyclo[4.1.0]hept-2-ene, specific chemical shifts and coupling constants in ¹H NMR spectra are instrumental in assigning the relative stereochemistry of substituents on the ring. rsc.orgmdpi.com High-resolution mass spectrometry (HRMS) complements NMR data by providing precise molecular weight determination, confirming the elemental composition of the molecule.

Infrared (IR) and Raman spectroscopy are crucial for identifying functional groups and probing the vibrational modes of the molecule. The IR and Raman spectra of gaseous 7-oxabicyclo[4.1.0]hept-2-ene have been recorded, with a notable series of Q branches beginning at 187 cm⁻¹ in the Raman spectrum being particularly informative. aip.org This low-frequency ring-puckering mode is analyzed by treating the molecule as a pseudo-four-membered ring, revealing significant asymmetry in the one-dimensional potential function due to the presence of the epoxide ring. aip.org The characteristic IR absorption peaks, often measured in solvents like carbon disulfide, further aid in structural verification.

For chiral derivatives, techniques such as chiral High-Performance Liquid Chromatography (HPLC) and circular dichroism are employed to analyze and confirm the stereochemical outcomes of synthetic procedures. X-ray crystallography provides the most definitive stereochemical assignment when suitable crystals can be obtained. sibran.ru For example, the absolute stereochemistry of sphaeropsidone, a derivative of 7-oxabicyclo[4.1.0]hept-3-en-2-one, was determined to be (1S,5R,6S) through X-ray diffraction analysis, where the hydroxyl group and the oxirane oxygen are positioned cis to each other. sibran.ru

Table 1: Spectroscopic Data for 7-Oxabicyclo[4.1.0]hept-2-ene and Derivatives

| Technique | Observation | Source |

| ¹H NMR | Distinct signals for bicyclic protons. | |

| ¹³C NMR | Distinct signals for bicyclic carbons. | |

| IR Spectroscopy | Characteristic peaks in the 1200–450 cm⁻¹ range (in CS₂). | aip.org |

| Raman Spectroscopy | Q branches starting at 187 cm⁻¹ corresponding to ring puckering. aip.org | aip.org |

| Mass Spectrometry | Molecular ion peak at m/z 96. | |

| X-ray Crystallography | Used for definitive stereochemical assignment of derivatives. sibran.ru | sibran.ru |

Computational Chemistry Approaches: Density Functional Theory (DFT) Studies and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for understanding the electronic structure, stability, and reactivity of 7-oxabicyclo[4.1.0]hept-2-ene and its derivatives.

Density Functional Theory (DFT) is widely used to predict molecular structures, vibrational frequencies, and thermochemical properties. aip.org Calculations at the B3LYP/6-31G(d,p) level of theory have been employed to determine the molecular structures and vibration frequencies of related oxabicyclo-heptanes. aip.org These calculations are instrumental in estimating properties such as the enthalpy of formation, entropy, and heat capacity. aip.org DFT studies on derivatives of 7-oxabicyclo[4.1.0]hept-3-ene have revealed energy gaps ranging from 4.32 to 5.82 eV. researchgate.netsemanticscholar.org The electrophilicity index values calculated from DFT have been used to classify these compounds as strong electrophiles. researchgate.netsemanticscholar.org Furthermore, the molecular electrostatic potential (MESP) derived from DFT calculations helps in identifying the electron-rich and electron-deficient regions of the molecules, offering insights into their reactivity. researchgate.netsemanticscholar.org DFT is also crucial for predicting transition states and reaction pathways, aiding in the understanding of reaction mechanisms.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time. For instance, all-component molecular dynamics studies have been used to investigate molecularly imprinted polymer prepolymerization mixtures involving derivatives of 7-oxabicyclo[4.1.0]hept-3-ene. These simulations provide insights into the interactions between the template molecule and functional monomers in different solvents, which can explain the morphology and affinity of the resulting polymers.

Table 2: Computational Data for Derivatives of 7-Oxabicyclo[4.1.0]hept-2-ene

| Computational Method | Property Investigated | Findings | Source |

| DFT (B3LYP/6-31G(d,p)) | Molecular structure, vibrational frequencies, thermochemistry. | Provides accurate predictions of geometric and energetic properties. | aip.org |

| DFT | Electronic properties (Energy gap, electrophilicity index). | Energy gaps of 4.32-5.82 eV; classified as strong electrophiles. | researchgate.netsemanticscholar.org |

| DFT | Molecular Electrostatic Potential (MESP). | Reveals electron-rich and electron-deficient regions, indicating reactivity sites. | researchgate.netsemanticscholar.org |

| Molecular Dynamics | Polymer imprinting and interactions. | Explains polymer morphology and affinity based on intermolecular interactions. |

Kinetic Studies and Reaction Pathway Analysis

The inherent ring strain in 7-oxabicyclo[4.1.0]hept-2-ene provides a thermodynamic driving force for a variety of chemical transformations. Kinetic studies, often employing techniques like time-resolved NMR spectroscopy, are essential for understanding the rates and mechanisms of these reactions.

The presence of the double bond within the bicyclic skeleton creates a kinetic opportunity for the molecule to coordinate with metal species, initiating various ring-opening and rearrangement reactions. The analysis of reaction pathways is critical for optimizing synthetic conditions to achieve desired products. For example, in the oxidation of cyclohexene (B86901), computational studies have identified multiple reaction pathways leading to the formation of 7-oxabicyclo[4.1.0]hept-2-ene among other isomers. osti.gov These studies delineate direct and sequential pathways, highlighting the complexity of the reaction landscape. osti.gov

The reaction of derivatives with organolithium reagents has been shown to proceed through a fragmentation reaction involving C-H activation and subsequent elimination, leading to highly functionalized cyclohexene oxide derivatives. paris-saclay.fr The investigation of these reaction pathways helps in understanding the scope and selectivity of such transformations. paris-saclay.fr The development of chemical kinetics models for related compounds often includes reaction classes such as H-abstraction, unimolecular decomposition, and isomerization, which are crucial for predicting the behavior of these molecules under various conditions. osti.gov

Research on Bioactive Derivatives and Advanced Applications of 7 Oxabicyclo 4.1.0 Hept 2 Ene

Exploration of Derivatives as Potential Pharmaceutical Leads

The inherent reactivity of the 7-oxabicyclo[4.1.0]hept-2-ene scaffold has made it a focal point in medicinal chemistry for the development of new therapeutic agents. ontosight.ai Its derivatives have been extensively studied for a variety of biological activities, demonstrating its importance as a pharmacologically relevant core structure.

Analogs of Natural Products with Pharmacological Relevance (e.g., Anticapsin)

7-Oxabicyclo[4.1.0]hept-2-ene and its derivatives are recognized as analogs of anticapsin, a naturally occurring antibiotic. sigmaaldrich.com This structural similarity has spurred research into their potential as antimicrobial agents. For instance, 7-oxabicyclo[4.1.0]heptan-2-one, a related compound, has been utilized as a substrate to study the activity of enzymes involved in the biosynthesis of bacilysin, another antibiotic. sigmaaldrich.comnih.gov The investigation of these analogs provides valuable insights into the structure-activity relationships that govern their biological effects.

Investigations into Antiviral, Anticancer, and Antimicrobial Activities

Derivatives of 7-oxabicyclo[4.1.0]hept-2-ene have shown promise across a spectrum of therapeutic areas, including antiviral, anticancer, and antimicrobial applications. ontosight.ai

Antiviral Research: Recent computational studies have explored the potential of 7-oxabicyclo[4.1.0]hept-2-ene derivatives as antiviral agents. Modified derivatives have been evaluated for their ability to inhibit the main protease of SARS-CoV-2, the virus responsible for COVID-19, with some showing promising docking scores in comparison to established antiviral drugs. Furthermore, hydrazone derivatives of an oseltamivir (B103847) intermediate, which contains the 7-oxabicyclo[4.1.0]hept-3-ene core, have been investigated as potential inhibitors of the COVID-19 main protease using computational methods. nih.govresearchgate.netresearchgate.net

Anticancer and Antimicrobial Potential: Research indicates that various derivatives of this bicyclic compound exhibit antimicrobial and anticancer properties. For example, derivatives of the related 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione have demonstrated significant anti-proliferative effects on cancer cell lines and antimicrobial activity against various pathogens. One study found that a derivative was effective against Mycobacterium smegmatis and Pseudomonas aeruginosa. Additionally, certain derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. Another study identified (E)-2-(2,2,6-trimethyl-7-oxabicyclo [4.1.0]heptan-1-yl) prop-1-en-1-ol as a major component in a plant extract with antibacterial activity. mdpi.com

| Derivative Class | Activity Type | Key Findings | References |

|---|---|---|---|

| Modified 7-oxabicyclo[4.1.0]hept-2-ene | Antiviral (SARS-CoV-2) | Promising docking scores against main protease. | |

| Hydrazones of oseltamivir intermediate | Antiviral (COVID-19) | Investigated as potential main protease inhibitors. | nih.govresearchgate.netresearchgate.net |

| 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione derivatives | Anticancer | Induce apoptosis via reactive oxygen species. | |

| 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione derivatives | Antimicrobial | Effective against Mycobacterium smegmatis and Pseudomonas aeruginosa. | |

| (E)-2-(2,2,6-trimethyl-7-oxabicyclo [4.1.0]heptan-1-yl) prop-1-en-1-ol | Antimicrobial | Identified as a key component in an antibacterial plant extract. | mdpi.com |

Role as Intermediates in Complex Drug Synthesis (e.g., Epoxyquinols)

The 7-oxabicyclo[4.1.0]hept-2-ene framework is a crucial intermediate in the synthesis of more complex and biologically significant molecules, such as epoxyquinols. researchgate.net Epoxyquinols are a class of natural products that includes compounds with antibiotic and cytotoxic activities, such as epoformin. researchgate.net The enantioselective synthesis of these complex molecules often relies on the stereocontrolled manipulation of the 7-oxabicyclo[4.1.0]heptene core. researchgate.netresearchgate.net For instance, the total synthesis of (+)-isoepiepoformin, an epoxyquinol natural product, was achieved using a scalemic cis-1,2-dihydrocatechol as a starting material to construct the bicyclic system. researchgate.net This highlights the utility of 7-oxabicyclo[4.1.0]hept-2-ene derivatives in building complex natural product architectures.

Contributions to Polymer and Advanced Material Science

Beyond its pharmaceutical applications, 7-oxabicyclo[4.1.0]hept-2-ene and its related structures are valuable in the field of polymer and advanced material science. evitachem.comontosight.ai The ring strain in the bicyclic ether facilitates ring-opening polymerization, leading to the formation of polymers with unique properties. For example, the enthalpy of polymerization of the saturated analog, 7-oxabicyclo[4.1.0]heptane, has been measured to be -96.7 ± 1.5 kJ·mol−1, indicating a thermodynamically favorable process. researchgate.net These polymers find use in various industrial applications, including the production of coatings, adhesives, and sealants. ontosight.aieuropa.eu The bicyclic framework can contribute to the development of novel polymers with distinct properties. ontosight.ai

Future Directions and Emerging Research Avenues in 7-Oxabicyclo[4.1.0]hept-2-ene Chemistry

The future of 7-oxabicyclo[4.1.0]hept-2-ene chemistry is poised for significant advancements. Emerging research is likely to focus on several key areas:

Development of Novel Catalytic Systems: The design of new and more efficient catalysts for the stereoselective synthesis and transformation of 7-oxabicyclo[4.1.0]hept-2-ene derivatives will continue to be a major research driver.

Exploration of New Bioactive Derivatives: There is ongoing interest in synthesizing and screening new derivatives for a broader range of biological activities, including as-yet-unexplored therapeutic targets. ontosight.aiontosight.ai The unique three-dimensional structure of these compounds makes them attractive scaffolds for designing enzyme inhibitors and other biologically active molecules. ontosight.aismolecule.com

Application in "Green" Chemistry: The use of 7-oxabicyclo[4.1.0]hept-2-ene as a bio-based building block for the synthesis of sustainable polymers and materials is an emerging area of interest.

Advanced Materials with Tailored Properties: Further investigation into the polymerization of 7-oxabicyclo[4.1.0]hept-2-ene and its derivatives could lead to the creation of advanced materials with precisely controlled properties for specialized applications.

常见问题

Q. How can computational chemistry enhance the study of 7-Oxabicyclo[4.1.0]hept-2-ene’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。